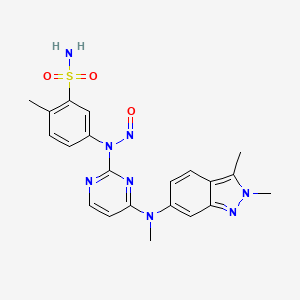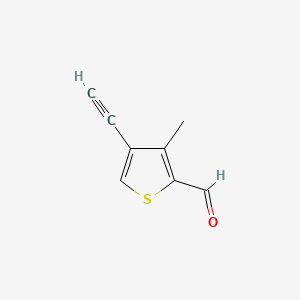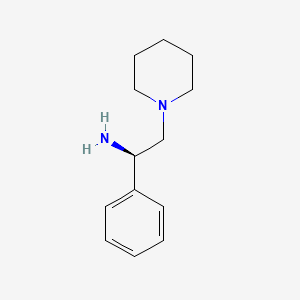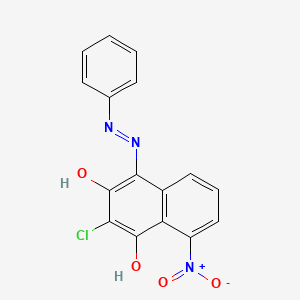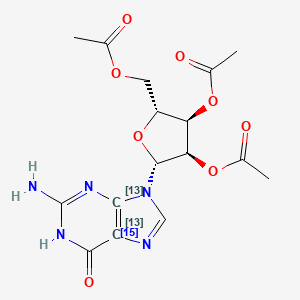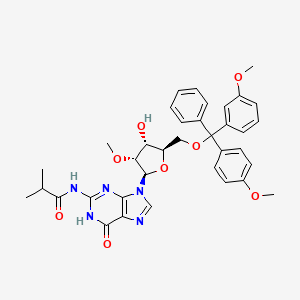
Norbornene epoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norbornene epoxide, also known as 2,3-epoxynorbornane, is a cyclic ether with a three-membered ring structure. This compound is derived from norbornene, a bicyclic hydrocarbon. Epoxides, including this compound, are known for their strained ring systems, which make them highly reactive and useful in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Norbornene epoxide can be synthesized through the epoxidation of norbornene. One common method involves the use of meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent. The reaction proceeds by adding an oxygen atom across the double bond of norbornene .
Another method involves the use of dimethyldioxirane (DMDO), which is generated in situ by reacting acetone with oxone (potassium peroxymonosulfate) in a basic aqueous solution. Sodium bicarbonate is typically used to make the solution basic .
Industrial Production Methods: Industrial production of this compound often involves large-scale epoxidation processes using similar oxidizing agents. The choice of method depends on factors such as yield, cost, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions: Norbornene epoxide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: The strained ring system of this compound makes it susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions:
Oxidizing Agents: mCPBA, DMDO, and oxone are commonly used for epoxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.
Nucleophiles: Water, alcohols, and amines can act as nucleophiles in substitution reactions.
Major Products Formed:
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide ring.
Substituted Products: Various substituted products can be formed depending on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of norbornene epoxide involves its highly strained ring system, which makes it reactive towards various chemical species. The electrophilic oxygen atom in the epoxide ring reacts with nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications .
Comparaison Avec Des Composés Similaires
Norbornene epoxide can be compared with other similar compounds, such as:
Cyclohexene oxide: Another cyclic epoxide with a six-membered ring. It is less strained and less reactive compared to this compound.
Oxanorbornene: A derivative of norbornene with an oxygen atom in the ring.
Uniqueness: this compound’s unique strained ring system and high reactivity make it a valuable compound in various chemical and industrial applications. Its ability to undergo a wide range of chemical reactions distinguishes it from other epoxides .
Propriétés
Formule moléculaire |
C7H10O |
|---|---|
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
(1R,5S)-3-oxatricyclo[3.2.1.02,4]octane |
InChI |
InChI=1S/C7H10O/c1-2-5-3-4(1)6-7(5)8-6/h4-7H,1-3H2/t4-,5+,6?,7? |
Clé InChI |
OHNNZOOGWXZCPZ-DPTVFECHSA-N |
SMILES isomérique |
C1C[C@H]2C[C@@H]1C3C2O3 |
SMILES canonique |
C1CC2CC1C3C2O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


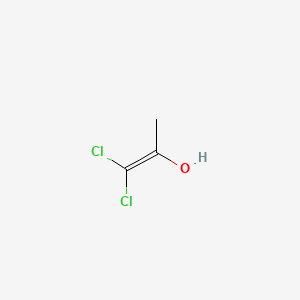
![[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B13837373.png)


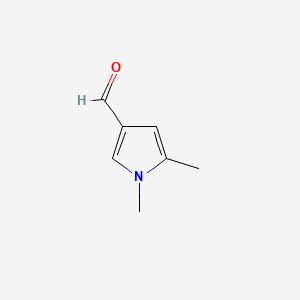
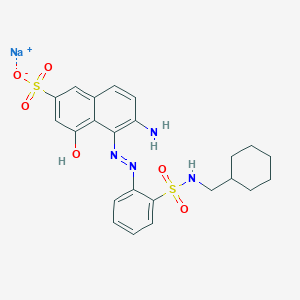
![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)hexanehydrazide](/img/structure/B13837401.png)
![(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13837414.png)
